5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline typically involves the following steps:
Bromination: The starting material, 2-[2-(4-morpholinyl)ethoxy]aniline, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Chemical Reactions Analysis
5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline can be compared with similar compounds such as:
4-Bromo-2-[2-(4-morpholinyl)ethoxy]benzaldehyde: This compound has a similar structure but differs in the functional group attached to the benzene ring.
2-[2-(4-Morpholinyl)ethoxy]aniline: This compound lacks the bromine atom, which significantly alters its reactivity and applications.
5-Chloro-2-[2-(4-morpholinyl)ethoxy]aniline: This compound has a chlorine atom instead of bromine, leading to differences in chemical reactivity and biological activity.
This compound is unique due to its specific bromine substitution, which imp
Properties
IUPAC Name |
5-bromo-2-(2-morpholin-4-ylethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMUGFHBJYPPAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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